3-Methoxy-2-methylacrylonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
(E)-3-methoxy-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-5(3-6)4-7-2/h4H,1-2H3/b5-4+ |
InChI Key |
HLNBUNYQJSGUFH-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\OC)/C#N |
Canonical SMILES |
CC(=COC)C#N |
Origin of Product |
United States |
Rigorous Mechanistic Investigations of 3 Methoxy 2 Methylacrylonitrile Reactions
Transition State Characterization and Analysis
The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for reactants to be converted into products. The characterization of transition states is crucial for understanding reaction rates and selectivity. For the Michael addition of a nucleophile to 3-methoxy-2-methylacrylonitrile, the transition state would involve the partial formation of a new bond between the nucleophile and the β-carbon, and the partial breaking of the C=C π-bond.
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition state structures. While specific DFT studies on this compound are scarce, analogous studies on similar Michael acceptors provide insight into the expected geometry. The transition state would likely exhibit a non-planar arrangement where the nucleophile approaches the β-carbon at an angle that allows for optimal orbital overlap. The lengths of the forming C-nucleophile bond and the breaking C=C π-bond in the transition state would be intermediate between those in the reactants and the subsequent intermediate.
Table 1: Representative Calculated Transition State Properties for the Michael Addition of an Amine to a Substituted Acrylonitrile (B1666552) (Hypothetical Data)
| Parameter | Value |
| Activation Energy (kcal/mol) | 10 - 15 |
| Forming C-Nu Bond Length (Å) | 2.0 - 2.2 |
| Breaking C=C π-bond Length (Å) | 1.40 - 1.45 |
| Imaginary Frequency (cm⁻¹) | -200 to -400 |
Note: This data is hypothetical and serves as a representative example based on general computational studies of Michael additions. Specific values for this compound would require dedicated computational analysis.
The electronic nature of the substituents on the acrylonitrile backbone significantly influences the energy and structure of the transition state. The electron-withdrawing nitrile group and the methoxy (B1213986) group (through its inductive effect) polarize the C=C bond, making the β-carbon more electrophilic and thus lowering the activation energy for nucleophilic attack. The methyl group at the α-position can introduce steric hindrance, potentially raising the energy of the transition state compared to an unsubstituted acrylonitrile.
Detailed Reaction Coordinate Studies
A reaction coordinate diagram plots the energy of a system as a function of the progress of the reaction, from reactants to products, passing through transition states and any intermediates. For the Michael addition to this compound, the reaction coordinate would typically depict a two-step process.
The first step is the nucleophilic attack on the β-carbon, leading to the formation of a resonance-stabilized carbanionic intermediate. This step involves surmounting the primary activation energy barrier corresponding to the transition state discussed in the previous section. The resulting intermediate is a valley on the potential energy surface.
The second step is the protonation of the carbanionic intermediate, usually by a protic solvent or a proton source added to the reaction mixture, to yield the final product. This step has its own, typically much lower, activation energy. A full-dimensional potential energy surface would provide a more detailed picture of the reaction dynamics, but such studies are computationally intensive and have not been reported for this specific compound. rsc.orgchemrxiv.orgresearchgate.net
Identification and Characterization of Reaction Intermediates
The primary intermediate in the Michael addition to this compound is a resonance-stabilized carbanion, often referred to as an enolate. The negative charge on the α-carbon is delocalized onto the adjacent nitrile group, which is a powerful resonance-stabilizing feature.
This intermediate can be represented by the following resonance structures:
Figure 1: Resonance Structures of the Carbanionic Intermediate
The stability of this intermediate is a key factor driving the reaction forward. In the absence of a proton source, this intermediate could potentially initiate the polymerization of another molecule of this compound, a characteristic feature of cyanoacrylate chemistry. pcbiochemres.com The polymerization of cyanoacrylates is known to proceed via anionic or zwitterionic mechanisms, where the propagating species is a carbanion. mdpi.comresearchgate.netresearchgate.net
In some cases, particularly with certain nucleophiles and in the absence of a protic solvent, zwitterionic intermediates can be formed. nih.govpsu.edu For example, the addition of a neutral amine would result in a zwitterion with a negatively charged carbanion and a positively charged ammonium (B1175870) group. The characterization of such intermediates can sometimes be achieved through spectroscopic methods like NMR at low temperatures, but this has not been reported for this compound.
Kinetic and Thermodynamic Isotope Effect Studies
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming events in the rate-determining step. libretexts.orglibretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For the Michael addition to this compound, a deuterium (B1214612) KIE could be measured by comparing the reaction rate when the nucleophile is N-H versus N-D, or when the proton source for the final protonation step is H₂O versus D₂O.
If the initial nucleophilic attack is the rate-determining step, a small or negligible KIE would be expected when the proton source is deuterated. Conversely, if the protonation of the carbanionic intermediate is rate-determining, a significant primary KIE (kH/kD > 1) would be observed.
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking or formation, can also provide mechanistic insights. For example, substituting the hydrogens of the methyl group with deuterium could reveal information about hyperconjugation effects in the transition state.
Table 2: Expected Kinetic Isotope Effects for Different Rate-Determining Steps in a Michael Addition (Representative Values)
| Rate-Determining Step | Isotopic Substitution | Expected kH/kD |
| Nucleophilic Attack | Deuterated Nucleophile (e.g., R₂ND) | > 1 (Primary) |
| Nucleophilic Attack | Deuterated Solvent (e.g., D₂O) | ~ 1 (Secondary) |
| Protonation of Intermediate | Deuterated Solvent (e.g., D₂O) | > 1 (Primary) |
Note: These are generalized expectations. The actual values can vary depending on the specific reactants and conditions.
Thermodynamic isotope effects relate to the influence of isotopic substitution on the equilibrium constant of a reaction. These are generally smaller than kinetic isotope effects and can provide information about changes in vibrational frequencies between reactants and products. No such studies have been specifically reported for this compound.
Influence of Solvent and Catalyst on Reaction Mechanisms
The choice of solvent can have a profound impact on the rate and mechanism of the Michael addition to this compound. Polar aprotic solvents, such as DMSO or DMF, are generally good at solvating the charged transition state and intermediate, thereby accelerating the reaction. Polar protic solvents, like ethanol (B145695) or water, can also facilitate the reaction but can also solvate the nucleophile, potentially reducing its reactivity. However, protic solvents are necessary for the final protonation step to yield the neutral product.
Catalysts are often employed to enhance the rate and selectivity of Michael additions. Basic catalysts, such as amines or metal alkoxides, function by deprotonating the nucleophile, increasing its nucleophilicity. Lewis acid catalysts, on the other hand, can activate the Michael acceptor by coordinating to the nitrile or methoxy group, making the β-carbon even more electrophilic.
Table 3: Effect of Solvent and Catalyst on Michael Addition Reactions
| Solvent/Catalyst Type | Expected Effect on Reaction Rate | Mechanistic Implication |
| Polar Aprotic Solvent | Increase | Stabilization of charged transition state and intermediate. |
| Polar Protic Solvent | Variable | Can act as a proton source and stabilize charged species, but may also solvate and deactivate the nucleophile. |
| Basic Catalyst | Increase | Increases the concentration and reactivity of the nucleophile. |
| Lewis Acid Catalyst | Increase | Increases the electrophilicity of the Michael acceptor. acs.org |
The stereoselectivity of the Michael addition can also be controlled by the use of chiral catalysts, leading to the formation of enantioenriched products. This is a major area of research in organic synthesis, although specific applications to this compound are not widely reported.
Advanced Computational and Theoretical Studies of 3 Methoxy 2 Methylacrylonitrile
Quantum Chemical Analysis of Electronic Structure and Bonding
A foundational aspect of understanding a molecule's behavior lies in the analysis of its electronic structure. Quantum chemical calculations provide a lens through which chemists can view the distribution of electrons and predict the molecule's inherent stability and reactivity.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. frontiersin.orgresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in predicting how a molecule will interact with other chemical species. For 3-Methoxy-2-methylacrylonitrile, a detailed FMO analysis would calculate the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Data not available | Highest energy orbital containing electrons; indicates nucleophilic character. |
| LUMO | Data not available | Lowest energy orbital without electrons; indicates electrophilic character. |
| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO; relates to chemical stability. |
Note: The data in this table is hypothetical and serves as an example of what would be determined through FMO analysis.
Charge Distribution and Reactivity Prediction
The distribution of electron density within a molecule is not uniform. Certain atoms or regions will have a partial positive or negative charge, which significantly influences the molecule's reactivity. Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate these partial atomic charges. mdpi.com A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, with color-coding to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is invaluable for predicting where a molecule is most likely to undergo electrophilic or nucleophilic attack.
Conformational Analysis and Energetic Landscapes
Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. rsc.orgresearchgate.net For this compound, this would involve calculating the potential energy surface as a function of the rotation around key single bonds, such as the C-C and C-O bonds. This analysis provides insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature.
Density Functional Theory (DFT) and Ab Initio Calculations of Reactivity
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for studying chemical reactivity with a high degree of accuracy. frontiersin.orgnih.gov These methods are based on the principles of quantum mechanics and can be used to model chemical reactions and predict their outcomes.
Theoretical Prediction of Spectroscopic Signatures
Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and bonding. dntb.gov.ua For this compound, theoretical calculations could generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR and Raman spectra correspond to the different bond stretching and bending modes within the molecule, while the calculated NMR chemical shifts are determined by the electronic environment of each nucleus.
Molecular Dynamics Simulations in Reaction Contexts
Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of chemical systems at an atomic level. For a reactive compound like this compound, MD simulations can provide profound insights into the mechanisms, kinetics, and thermodynamics of its chemical transformations. While extensive, dedicated MD simulation studies specifically targeting this compound in reaction contexts are not widely available in public literature, we can infer the potential applications and methodologies from computational studies on analogous systems, such as acrylonitrile (B1666552) and other activated alkenes. These simulations are crucial for bridging the gap between static quantum chemical calculations of reactants and products and the dynamic reality of a chemical reaction.
MD simulations can be employed to explore the reaction landscape, visualize transition states, and understand the role of the solvent and other environmental factors in influencing reaction pathways. For this compound, key reactions of interest would include nucleophilic attacks on the β-carbon (Michael addition), cycloaddition reactions, and polymerization.
Computational chemistry, particularly Density Functional Theory (DFT), provides the foundational energetic data required to parameterize and validate MD simulations. For instance, DFT calculations can determine the activation energies for competing reaction pathways, which can then be explored dynamically using MD. A study on the Diels-Alder reactions of acrylonitrile with various dienes highlighted the small energy differences that can dictate reaction outcomes, such as the preference for a concerted cycloaddition versus a stepwise diradical pathway that leads to polymerization. nih.gov The competition between these pathways is often a matter of a few kcal/mol, a subtlety that MD simulations can help to elucidate dynamically. nih.gov
Hypothetical MD Simulation Setup for a Michael Addition
To study a reaction like the Michael addition of a nucleophile to this compound, a reactive force field or ab initio molecular dynamics (AIMD) approach would be necessary. AIMD, where forces are calculated on-the-fly from electronic structure theory, is particularly suited for modeling bond-breaking and bond-forming events. The following table outlines a plausible set of parameters for an AIMD simulation of this reaction.
| Parameter | Value / Description |
|---|---|
| System | 1 molecule of this compound, 1 nucleophile (e.g., methylamine), ~500 water molecules |
| Simulation Type | Ab Initio Molecular Dynamics (AIMD) |
| DFT Functional | B3LYP or a similar hybrid functional |
| Basis Set | 6-31G(d) or higher |
| Ensemble | NVT (Canonical) followed by NPT (Isothermal-Isobaric) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100-200 ps |
| Time Step | 0.5 - 1.0 fs |
Such a simulation would allow researchers to observe the nucleophile's approach, the formation of the new carbon-nucleophile bond, the subsequent re-hybridization of the α- and β-carbons, and the role of individual solvent molecules in stabilizing the charged intermediates.
Insights from Computational Energetics
While full MD simulations provide dynamic pictures, static DFT calculations offer crucial energetic benchmarks. For example, in the cycloaddition reactions of acrylonitrile, the relative energies of the concerted transition state versus the stepwise diradical intermediates determine the product distribution. nih.gov Similar calculations for this compound would be essential for understanding its reactivity profile. The electron-donating methoxy (B1213986) and methyl groups are expected to influence the electrophilicity of the double bond and the stability of any potential intermediates.
The following table presents representative energetic data from a DFT study on the reaction of acrylonitrile with (Z)-1,3-pentadiene, illustrating the type of information that would inform and guide MD simulations for this compound. nih.gov
| Reaction Pathway | Computational Method | Calculated Energy Difference (kcal/mol) |
|---|---|---|
| Stepwise vs. Concerted Cycloaddition | B3LYP/6-31G(d) | Stepwise pathway is favored by 3.9 kcal/mol |
| Stepwise vs. Concerted Cycloaddition | M06-2X | Energies of diradicals are calculated to be too high |
This data shows that for certain reactants, a stepwise pathway leading to polymerization is energetically preferred over the concerted cycloaddition, a finding that aligns with experimental observations of polymerization. nih.gov For this compound, MD simulations informed by such data could visualize the preference for one pathway over another and determine the lifetimes of key intermediates, providing a comprehensive understanding of its reactivity in complex chemical environments.
3 Methoxy 2 Methylacrylonitrile As a Versatile Precursor in Complex Organic Synthesis
Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems
The incorporation of nitrogen atoms into cyclic structures is fundamental to the synthesis of a vast array of biologically active compounds and functional materials. The electrophilic and nucleophilic centers within 3-methoxy-2-methylacrylonitrile make it an intriguing candidate for constructing such scaffolds.
Construction of Pyridine (B92270) and Fused Pyridine Scaffolds
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals. The synthesis of substituted pyridines often involves the condensation of 1,5-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source. While α,β-unsaturated systems like this compound are conceptually suitable for such cyclizations, a thorough review of the scientific literature indicates a lack of specific examples detailing its direct use in the formation of pyridine or fused pyridine rings. General methods for pyridine synthesis are well-established, such as the Hantzsch synthesis or the Guareschi-Thorpe condensation, but applications starting specifically from this compound are not prominently documented. rsc.orgresearchgate.netnih.gov Research into the synthesis of methoxy-substituted pyridines often employs alternative precursors like substituted 2-chloropyridines. rsc.orgresearchgate.net
Formation of Pyrimidine (B1678525) and Analogous Ring Systems
Pyrimidines, the parent compounds of nucleobases, are of paramount importance in biological chemistry and drug design. Their synthesis typically involves the reaction of a 1,3-dielectrophile with a C-N-C synthon like urea (B33335) or amidine. The structure of this compound suggests its potential role as a three-carbon electrophilic component. However, despite the extensive research into pyrimidine synthesis, direct applications of this compound as a key building block are not extensively reported in the available scientific literature. nih.govgrowingscience.commdpi.comthieme-connect.de Many modern pyrimidine syntheses utilize multicomponent reactions or start from different functionalized precursors such as β-dicarbonyl compounds or enaminonitriles. growingscience.comnih.gov
Derivatization to Indole (B1671886) and Quinoline (B57606) Structures
Indole and quinoline cores are privileged structures in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs. Classic synthetic routes to these heterocycles, such as the Fischer indole synthesis or the Friedländer annulation for quinolines, rely on specific aniline (B41778) and carbonyl precursors. mdpi.comyoutube.com While the functional groups in this compound could theoretically be manipulated to participate in cyclization strategies leading to these bicyclic systems, a comprehensive search of published research does not reveal established methods for its direct conversion to indole or quinoline derivatives. mdpi.comorgsyn.orgnih.govnih.govresearchgate.netnih.gov
Formation of Oxygen-Containing Heterocyclic Frameworks
The synthesis of oxygen-containing heterocycles is crucial for accessing a wide range of natural products and materials. The inherent functionalities of this compound present potential pathways for the construction of these valuable scaffolds.
Synthesis of Furan (B31954) and Pyrone Derivatives
Furans and pyrones are common five- and six-membered oxygen heterocycles, respectively. Their synthesis often involves the cyclization of 1,4-dicarbonyl compounds (Paal-Knorr synthesis for furans) or the condensation of β-keto esters. Although this compound possesses a suitable carbon backbone, specific literature detailing its direct cyclization to form furan or pyrone rings is scarce. nih.govorganic-chemistry.orgorgsyn.org The synthesis of related structures, such as 3,5-dibromo-2-pyrone, has been documented starting from different precursors like coumalic acid. orgsyn.org
Cyclization to Dihydrofuran and Dihydropyran Systems
Partially saturated oxygen heterocycles like dihydrofurans and dihydropyrans are important intermediates and structural motifs. Their synthesis can be achieved through various methods, including intramolecular cyclizations of functionalized alcohols or cycloaddition reactions. While the synthesis of substituted dihydrofurans from related β-methoxy enones has been reported, specific examples employing this compound for this purpose are not readily found in the literature. researchgate.netresearchgate.net Similarly, established methods for dihydropyran synthesis often involve the rearrangement of precursors like tetrahydrofurfuryl alcohol, rather than building the ring from acyclic components like this compound. orgsyn.org
Strategic Intermediates in Total Synthesis of Complex Molecules
The utility of a chemical compound as a strategic intermediate in total synthesis is determined by its ability to be efficiently converted into a core structural motif of a target molecule. This often involves the compound possessing a unique combination of functional groups that allow for specific and controlled chemical transformations.
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The synthesis of complex alkaloids is a significant area of organic chemistry. While various nitrile-containing compounds serve as precursors in the synthesis of some alkaloids, specific and detailed examples of this compound being used as a key precursor in the total synthesis of complex alkaloids are not prominently featured in the reviewed scientific literature. The synthesis of alkaloids often involves intricate multi-step sequences, and the choice of starting materials is highly dependent on the target molecule's specific architecture.
Terpenoids and steroids represent another major class of natural products with complex polycyclic structures. Their synthesis is a testament to the power of modern synthetic organic chemistry. The construction of their intricate carbon skeletons often relies on powerful C-C bond-forming reactions and strategic functional group manipulations.
A review of synthetic methodologies for terpenoids and steroids does not indicate a prominent role for this compound as a common or versatile starting material for the synthesis of their analogues. The established synthetic routes to these molecules typically employ different classes of precursors tailored to the specific ring systems and stereochemical challenges presented by the target structures.
Role in Advanced Materials Precursor Synthesis (excluding material properties)
The development of advanced materials often requires the synthesis of highly specific and pure monomeric or oligomeric precursors. These precursors are then subjected to polymerization or other material-forming processes. While acrylonitrile (B1666552) itself is a key monomer for various polymers, the specific utility of this compound in the synthesis of precursors for advanced materials is not well-documented in the available literature. The substitution pattern of this particular acrylonitrile derivative may offer unique reactivity, but its application in this field has not been a significant focus of the reviewed research.
Specialized Analytical Methodologies for 3 Methoxy 2 Methylacrylonitrile and Its Transformations
Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation
Advanced spectroscopic methods are indispensable for gaining deep insights into the structural features and reactive nature of 3-Methoxy-2-methylacrylonitrile. Techniques such as in-situ Nuclear Magnetic Resonance (NMR), advanced Infrared (IR), and Raman spectroscopy offer real-time monitoring and detailed molecular-level information.
In-situ NMR Spectroscopy: This powerful technique allows for the continuous monitoring of chemical reactions as they occur within the NMR tube. For transformations involving this compound, in-situ NMR can track the consumption of reactants, the formation of intermediates, and the appearance of products in real-time. This provides invaluable kinetic data and helps to elucidate complex reaction mechanisms. For instance, by monitoring the characteristic shifts of the methoxy (B1213986) and methyl protons, as well as the vinyl proton and the carbon atoms of the acrylonitrile (B1666552) backbone, researchers can deduce the regioselectivity and stereoselectivity of addition reactions.
Advanced IR and Raman Spectroscopy: Both IR and Raman spectroscopy are used to probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. The strong, characteristic nitrile (C≡N) stretching frequency in the IR and Raman spectra of this compound is a key diagnostic peak. During a chemical transformation, changes in the position and intensity of this peak, as well as the appearance of new peaks corresponding to newly formed functional groups, can be meticulously followed. For example, in a hydrolysis reaction, the disappearance of the nitrile peak and the emergence of bands corresponding to amide or carboxylic acid groups would be clearly observable. Advanced techniques, such as Attenuated Total Reflectance (ATR)-IR spectroscopy, can be particularly useful for monitoring reactions in solution without the need for sample preparation.
| Spectroscopic Technique | Application for this compound | Information Gained |
| In-situ NMR | Real-time monitoring of reactions | Reaction kinetics, intermediate identification, mechanistic pathways |
| Advanced IR | Functional group analysis during transformations | Identification of starting materials, intermediates, and products |
| Raman Spectroscopy | Complementary vibrational analysis | Structural information, particularly for symmetric vibrations |
High-Resolution Chromatographic Methods for Reaction Monitoring and Product Separation
Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for both qualitative and quantitative analysis. High-resolution methods are particularly important for ensuring the purity of the final products derived from this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. For the analysis of reactions involving this compound, reversed-phase HPLC is often employed. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), can effectively separate the starting material from its more polar products. The use of a diode-array detector (DAD) allows for the acquisition of UV-Vis spectra for each separated component, aiding in peak identification.
High-Resolution Gas Chromatography (HRGC): For volatile derivatives of this compound, HRGC coupled with a mass spectrometer (GC-MS) is the method of choice. The high resolving power of modern capillary columns allows for the separation of closely related isomers. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the eluted compounds, enabling unambiguous identification.
| Chromatographic Method | Typical Stationary Phase | Typical Mobile/Carrier Gas | Detection Method | Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Diode-Array Detector (DAD) | Separation and quantification of reaction products |
| HRGC | Fused silica (B1680970) capillary column (e.g., DB-5) | Helium or Hydrogen | Mass Spectrometry (MS) | Separation and identification of volatile derivatives |
X-ray Crystallographic Analysis of Crystalline Derivatives and Complexes
While this compound is a liquid at room temperature, its crystalline derivatives or complexes can be subjected to X-ray crystallography. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. By synthesizing a crystalline derivative of a reaction product, its absolute configuration can be determined, which is crucial for understanding the stereochemical outcome of a reaction. Furthermore, the analysis of co-crystals or complexes involving this compound can offer insights into intermolecular interactions and packing forces, which can influence its reactivity in the solid state.
The data obtained from X-ray crystallography is fundamental for validating reaction mechanisms proposed on the basis of spectroscopic and chromatographic data.
Future Research Trajectories and Emerging Paradigms for 3 Methoxy 2 Methylacrylonitrile
Development of Innovative Catalytic Systems for Enhanced Reactivity
The synthesis of related compounds, such as 3-methoxy-2-aryl(methyl)acrylates, often involves multi-step processes that may include formylation and methylation reactions using reagents like Lewis acids and inorganic bases. patsnap.comgoogle.com Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems to streamline the synthesis of 3-methoxy-2-methylacrylonitrile and its derivatives. The design of effective catalysts is crucial and relies on a molecular-level understanding of factors like surface atomic composition and the oxidation states of the materials. researchgate.net
The development of novel catalysts could lead to direct, one-pot syntheses from simpler precursors, minimizing waste and improving atom economy. Research into multicomponent catalysts, which have shown high activity and selectivity in the synthesis of other nitriles like acrylonitrile (B1666552), could be a promising avenue. researchgate.net
Table 1: Potential Catalytic Systems for this compound Synthesis
| Catalyst Type | Potential Advantages |
| Transition Metal Catalysts (e.g., Pd, Ru, Ni) | High efficiency, control over stereochemistry, potential for novel C-C and C-N bond formations. |
| Photocatalysts | Use of light energy for mild reaction conditions, access to unique reactive intermediates. |
| Organocatalysts | Metal-free, lower toxicity, often highly selective. |
| Heterogeneous Catalysts | Ease of separation and recyclability, suitable for continuous processes. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The production of similar compounds, such as 3-methoxyacrylonitrile, already utilizes advanced continuous flow technology to improve efficiency and safety. nbinno.com This points to a clear future trajectory for this compound. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling and automation.
Integrating the synthesis of this compound into automated platforms would enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery of optimal synthetic routes and facilitating the rapid generation of derivative libraries for biological screening or materials science applications.
Table 2: Comparison of Batch vs. Flow Synthesis for Nitrile Production
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Often complex and non-linear. | Simpler, by extending run time. |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Improved safety due to small reaction volumes. |
| Process Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters. |
| Reproducibility | Can vary between batches. | High reproducibility and consistency. |
Discovery of Unprecedented Reactivity Modes and Transformations
The acrylonitrile backbone is known for its versatile reactivity, participating in reactions at both the carbon-carbon double bond and the nitrile group. researchgate.net Future research is expected to move beyond these known transformations to uncover unprecedented reactivity modes for this compound. The electronic properties of the molecule, influenced by the methoxy (B1213986) and methyl groups, could be exploited to achieve novel chemical transformations.
Exploring its behavior under photochemical or electrochemical conditions could unlock new reaction pathways that are not accessible through traditional thermal methods. For instance, photocatalytic systems have been computationally studied for the azidoarylation of acrylonitrile, suggesting that similar approaches could lead to new functionalizations of this compound. acs.org The goal would be to use the unique electronic structure of the molecule to participate in novel cycloadditions, radical reactions, or C-H activation processes, expanding its utility as a synthetic building block.
Table 3: Known vs. Potential Novel Reactions of Acrylonitrile Scaffolds
| Reaction Type | Known Examples | Potential Future Discoveries for this compound |
| Cycloaddition | Diels-Alder reactions, 1,3-dipolar cycloadditions. | Asymmetric cycloadditions, higher-order cycloadditions. |
| Nucleophilic Addition | Michael addition of thiols, amines, and carbanions. | Reversible Michael additions for dynamic covalent chemistry. nih.gov |
| Radical Reactions | Polymerization, addition of radical species. | Photoredox-catalyzed radical functionalization at new positions. |
| C-H Activation | Limited examples. | Transition-metal-catalyzed direct functionalization of the methyl group. |
Computational Design and Predictive Modeling for Novel Derivatizations
Computational chemistry is a powerful tool for accelerating chemical research, and its application to this compound is a key future direction. While specific computational studies on this molecule are lacking, research on other acrylonitriles demonstrates the potential. nih.govnih.gov Techniques such as Density Functional Theory (DFT) and ab initio molecular dynamics can provide deep insights into the molecule's electronic structure, reactivity, and the mechanisms of its transformations. acs.org
Predictive modeling can be used to design novel derivatives of this compound with tailored electronic and steric properties. By simulating how structural modifications would affect its reactivity or interaction with a biological target, researchers can prioritize synthetic efforts, saving time and resources. For example, computational analysis has been used to understand and tune the reversibility of Michael additions to acrylonitrile-based compounds, a principle that could be applied to design new covalent chemical probes. nih.gov
Table 4: Applications of Computational Methods in Nitrile Chemistry
| Computational Method | Application |
| Density Functional Theory (DFT) | Calculating electronic properties, predicting reaction pathways and transition states. acs.org |
| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different environments (e.g., solvents, enzyme active sites). |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of derivatives based on their chemical structure. |
| Virtual Screening | Identifying potential applications for the molecule by docking it into the active sites of various proteins. |
Exploration of its Role in Biocatalytic Transformations
The field of biocatalysis, which uses enzymes to perform chemical reactions, offers significant advantages in terms of sustainability, selectivity, and mild reaction conditions. openbiotechnologyjournal.comnih.gov The future of this compound research will undoubtedly involve exploring its potential as a substrate for various enzymes.
Enzymes such as nitrilases, which can hydrolyze nitriles directly to carboxylic acids, and aldoxime dehydratases, which can synthesize nitriles from aldoximes, are of particular interest. nih.govresearchgate.netresearchgate.net Investigating the interaction of this compound with these and other enzyme classes could lead to the development of green and highly selective methods for its synthesis or transformation into valuable chiral building blocks. For example, many nitrilases are capable of hydrolyzing α,β-unsaturated nitriles, and this could be a route to producing the corresponding carboxylic acid from this compound. researchgate.net
Table 5: Potential Biocatalytic Applications for this compound
| Enzyme Class | Potential Transformation |
| Nitrilase | Hydrolysis of the nitrile group to a carboxylic acid. openbiotechnologyjournal.comnih.gov |
| Nitrile Hydratase/Amidase | Two-step hydrolysis of the nitrile to a carboxylic acid via an amide intermediate. researchgate.net |
| Aldoxime Dehydratase | Synthesis of this compound from the corresponding aldoxime. nih.govresearchgate.net |
| Ene-Reductase | Stereoselective reduction of the carbon-carbon double bond. |
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